9(Z),11(Z)-Octadecadienoic Acid
Overview
Description
9(Z),11(Z)-Conjugated Linoleic Acid is a type of conjugated linoleic acid, which is a polyunsaturated fatty acid. It is characterized by the presence of conjugated double bonds at the 9th and 11th carbon positions in the cis configuration. This compound is found naturally in meat and dairy products and has been studied for its potential health benefits, including anti-carcinogenic, anti-diabetic, and anti-obesity effects .
Mechanism of Action
Mode of Action
The specific mode of action of (9Z,11Z)-octadeca-9,11-dienoic acid is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9Z,11Z)-octadeca-9,11-dienoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(Z),11(Z)-Conjugated Linoleic Acid typically involves the isomerization of linoleic acid. One common method is the alkaline isomerization of linoleic acid using potassium hydroxide in ethanol. The reaction is carried out at elevated temperatures, and the product is purified using techniques such as chromatography .
Industrial Production Methods: Industrial production of 9(Z),11(Z)-Conjugated Linoleic Acid often involves the use of microbial fermentation. Specific strains of bacteria, such as Lactobacillus, are used to convert linoleic acid into conjugated linoleic acid. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 9(Z),11(Z)-Conjugated Linoleic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can produce hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
9(Z),11(Z)-Conjugated Linoleic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated double bonds in fatty acids.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential therapeutic effects in cancer, diabetes, and obesity.
Industry: Used in the formulation of dietary supplements and functional foods
Comparison with Similar Compounds
9(Z),12(Z)-Octadecadienoic Acid (Linoleic Acid): A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
9(Z),11(E)-Conjugated Linoleic Acid: Another isomer of conjugated linoleic acid with different double bond configurations.
α-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions
Uniqueness: 9(Z),11(Z)-Conjugated Linoleic Acid is unique due to its specific double bond configuration, which imparts distinct biological activities and health benefits. Its ability to modulate various molecular pathways makes it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-QRLRYFCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873031 | |
Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544-70-7, 1839-11-8 | |
Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Octadecadienoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Octadecadienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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